6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate
Description
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate features a 4-oxo-4H-pyran core substituted at the 3-position with a benzoate ester containing a propan-2-yloxy group and at the 6-position with a [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl moiety. This hybrid structure combines a γ-pyrone ring system with a 1,2,4-triazole-thioether linkage, which is known for conferring diverse biological activities, including antimicrobial and antifungal properties .
Propriétés
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(2)26-14-6-4-13(5-7-14)18(24)27-17-9-25-15(8-16(17)23)10-28-19-21-20-11-22(19)3/h4-9,11-12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJVXFVWYNCMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole derivative, which is then linked to the pyran and benzoate moieties through a series of nucleophilic substitution and condensation reactions. Common reagents used in these reactions include ethyl bromoacetate and sodium ethoxide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate: undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the triazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The benzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications
Mécanisme D'action
The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes or receptors, modulating their activity. The pyran and benzoate moieties can enhance the compound’s binding affinity and specificity, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
Pyran-Based Analogues
- 6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate (CAS 877635-98-8): This analogue replaces the 1,2,4-triazole with a pyrimidine ring and substitutes the benzoate with 3,4-diethoxy groups.
- 4-Oxo-6-({[5-(thiophene-2-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-4H-pyran-3-yl 2-phenoxypropanoate (CAS 896017-15-5): Here, the triazole is replaced by a thiadiazole-thiophene hybrid. The thiophene amido group introduces additional hydrogen-bonding capacity, which could enhance target affinity but may reduce metabolic stability compared to the simpler triazole-thioether in the target compound .
Triazole-Based Analogues
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine :
This compound substitutes the pyran-benzoate system with a morpholine ring. The decylthio group increases hydrophobicity, which correlates with enhanced antifungal activity but may elevate toxicity risks .
Theoretical and Computational Insights
Density-functional theory (DFT) studies, such as those applied to triazole derivatives , could predict the target compound’s electronic properties, reactivity, and interaction with biological targets. For example, the exact exchange terms in hybrid functionals may improve accuracy in modeling its triazole-thioether moiety .
Activité Biologique
The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate is a synthetic derivative that incorporates multiple pharmacologically significant moieties. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Triazole ring : Known for its biological activity, particularly in antifungal and anticancer properties.
- Pyranone moiety : Often associated with various biological activities including antibacterial and anti-inflammatory effects.
- Benzoate group : Enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Several studies have indicated that compounds containing triazole and pyran structures exhibit significant antimicrobial properties. For instance:
- In vitro studies show that similar triazole derivatives demonstrate potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative | S. aureus | 32 µg/mL |
| Pyran Derivative | E. coli | 16 µg/mL |
Anticancer Activity
Research has demonstrated that triazole-based compounds can inhibit cancer cell proliferation. For example:
- Cytotoxicity assays on human breast cancer cell lines (MCF-7) revealed that derivatives similar to this compound exhibited IC50 values in the micromolar range, indicating effective anticancer properties .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole-Pyran Hybrid | MCF-7 | 5.0 |
| Doxorubicin (Control) | MCF-7 | 1.0 |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), suggesting potential in treating neurodegenerative diseases .
| Compound | Enzyme Target | Inhibition Percentage |
|---|---|---|
| Triazole-Pyran Hybrid | AChE | 78% |
| Standard Inhibitor | AChE | 85% |
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Cellular Targets : The triazole ring engages with enzymes through hydrogen bonding and π-stacking interactions.
- Disruption of Membrane Integrity : The lipophilic nature of the benzoate group may disrupt bacterial membranes, enhancing antimicrobial efficacy.
- Induction of Apoptosis in Cancer Cells : By activating specific pathways associated with programmed cell death.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of triazole derivatives found that modifications similar to those in this compound significantly enhanced antibacterial activity against resistant strains .
- Cancer Treatment Potential : Research on triazole-pyran hybrids demonstrated their ability to reduce tumor size in xenograft models, supporting their use as anticancer agents .
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
